MEHP

Übersicht

Beschreibung

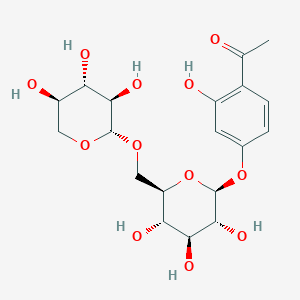

Mono-(2-Ethylhexyl)phthalat ist ein Hauptmetabolit von Di-(2-Ethylhexyl)phthalat, das als Weichmacher in verschiedenen Konsumgütern wie Lebensmittelverpackungen, Spielzeug, Kosmetika, Kleidung und biomedizinischen Geräten weit verbreitet ist . Mono-(2-Ethylhexyl)phthalat gilt als reproduktionstoxisch und wurde als endokriner Disruptor identifiziert .

Wissenschaftliche Forschungsanwendungen

Mono-(2-Ethylhexyl)phthalat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Es wird untersucht, welche Rolle es beim Abbau von Weichmachern und seine Auswirkungen auf die Umwelt spielt.

Wirkmechanismus

Mono-(2-Ethylhexyl)phthalat übt seine Wirkungen aus, indem es verschiedene biologische Signalwege stört. Es wurde gezeigt, dass es die Expression und Aktivität wichtiger antioxidativer Enzyme hemmt, was zu erhöhten Spiegeln reaktiver Sauerstoffspezies und oxidativem Stress führt . Darüber hinaus beeinflusst Mono-(2-Ethylhexyl)phthalat die Expression von Zellzyklusregulatoren und Apoptose-Regulatoren, was zu seinen toxischen Wirkungen beiträgt . Es stört auch die Steroidogenese in Leydig-Zellen, indem es den Cholesterintransport und seine Umwandlung in Pregnenolon beeinflusst .

Wirkmechanismus

Mono(2-ethylhexyl) phthalate (MEHP), also known as 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid, is a primary active metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer .

Target of Action

This compound primarily targets the endocrine system . It disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This compound also interferes with nuclear receptors in various neural structures involved in controlling brain functions . In addition, it affects Leydig cell genes and CYP17 Lyase activity in the testis .

Mode of Action

This compound interacts with its targets and induces changes in their function. For instance, it decreases the amplitude of spontaneous action potential (sAP) and the frequency of mini-excitatory postsynaptic currents (mEPSCs) in neurons . It also reduces the peak current density of calcium, sodium, and potassium ion channels .

Biochemical Pathways

This compound affects several biochemical pathways. It disrupts the normal functioning of the endocrine system, leading to neurological disorders . It also alters the neural excitability and synaptic plasticity of neurons by inhibiting ion channels’ activity . Furthermore, this compound has been suggested to be metabolized through β-oxidation pathway .

Result of Action

The action of this compound results in various molecular and cellular effects. It can induce neurological disorders, such as attention-deficit/hyperactivity disorder and autism spectrum disorder . It also affects the neuronal excitability and synaptic plasticity of neurons . In addition, this compound has been shown to suppress the growth of follicles and increase reactive oxygen species (ROS) levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound can affect its action on neurons . Moreover, long-term exposure to this compound and other chemicals can be hazardous to human health .

Biochemische Analyse

Biochemical Properties

Mono(2-ethylhexyl) phthalate interacts with various enzymes and proteins within the body. It is a major bioactive metabolite of DEHP and can promote fatty acid synthesis in hepatocytes by regulating the expression of relevant genes and proteins . This interaction plays a crucial role in the biochemical reactions involving MEHP.

Cellular Effects

Mono(2-ethylhexyl) phthalate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alter neural excitability and synaptic plasticity of neurons . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Mono(2-ethylhexyl) phthalate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to induce nuclear translocation and activation of PPARγ . This suggests that this compound exerts its effects at the molecular level mainly via PPARγ .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mono(2-ethylhexyl) phthalate have been observed to change over time. For instance, this compound has been shown to transiently increase celsr2 phosphorylation on serine/threonine residues within 15 minutes of exposure, which then returns to control levels after 60 minutes .

Dosage Effects in Animal Models

The effects of Mono(2-ethylhexyl) phthalate vary with different dosages in animal models. Studies have shown that high-dose this compound exposure targets the fetal and pubertal testis, leading to alterations in endocrine and spermatogenic function . At high doses, this compound has been associated with toxic or adverse effects .

Metabolic Pathways

Mono(2-ethylhexyl) phthalate is involved in various metabolic pathways. It is rapidly metabolized by lipase to primary metabolites in the gastrointestinal tract and other tissues . The metabolic pathways of this compound involve interactions with various enzymes and cofactors .

Transport and Distribution

Mono(2-ethylhexyl) phthalate is transported and distributed within cells and tissues. After oral administration, DEHP is hydrolyzed in the gastrointestinal tract and mainly distributed in the body as this compound . The distribution of this compound in blood and organs has been observed to be dose-dependent .

Subcellular Localization

The subcellular localization of Mono(2-ethylhexyl) phthalate and its effects on activity or function have been studied. Within 2 hours of exposure, in vivo Sertoli cell celsr2 localization was altered; celsr2 immunostaining became concentrated in the basal aspect of Sertoli cells, and then a diffuse pattern emerged . This suggests that this compound could affect the subcellular localization of certain proteins, thereby influencing their activity or function .

Vorbereitungsmethoden

Mono-(2-Ethylhexyl)phthalat wird durch Hydrolyse von Di-(2-Ethylhexyl)phthalat synthetisiert. Die Reaktion beinhaltet die Spaltung der Esterbindung in Di-(2-Ethylhexyl)phthalat, was zur Bildung von Mono-(2-Ethylhexyl)phthalat und 2-Ethylhexanol führt . Diese Reaktion kann unter bestimmten Bedingungen durch verschiedene Enzyme oder chemische Katalysatoren katalysiert werden.

Chemische Reaktionsanalyse

Mono-(2-Ethylhexyl)phthalat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Mono-(2-Ethylhexyl)phthalat kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von Mono-(2-Ethylhexyl)phthalat kann zur Bildung reduzierter Phthalatderivate führen.

Substitution: Mono-(2-Ethylhexyl)phthalat kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Analyse Chemischer Reaktionen

Mono-(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:

Oxidation: Mono-(2-ethylhexyl) phthalate can be oxidized to form various oxidation products.

Reduction: Reduction of mono-(2-ethylhexyl) phthalate can lead to the formation of reduced phthalate derivatives.

Substitution: Mono-(2-ethylhexyl) phthalate can undergo substitution reactions where one of its functional groups is replaced by another group.

Vergleich Mit ähnlichen Verbindungen

Mono-(2-Ethylhexyl)phthalat ähnelt anderen Phthalatmetaboliten wie Mono-Butylphthalat und Mono-Isononylphthalat. es zeichnet sich durch seine spezifischen Auswirkungen auf die reproduktive Gesundheit und seine Rolle als Hauptmetabolit von Di-(2-Ethylhexyl)phthalat aus . Andere ähnliche Verbindungen sind:

Mono-Butylphthalat: Ein Metabolit von Di-Butylphthalat, das als Weichmacher in verschiedenen Produkten verwendet wird.

Mono-Isononylphthalat: Ein Metabolit von Di-Isononylphthalat, das ebenfalls als Weichmacher verwendet wird.

Mono-(2-Ethylhexyl)phthalat zeichnet sich durch sein spezifisches toxikologisches Profil und seine weitverbreitete Präsenz in der Umwelt aufgrund der umfangreichen Verwendung von Di-(2-Ethylhexyl)phthalat aus .

Eigenschaften

IUPAC Name |

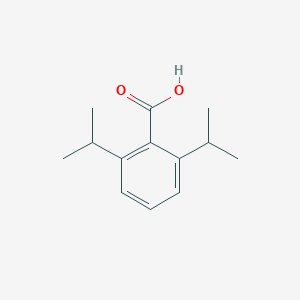

2-(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDSLBVSSOQSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25425-73-4 (hydrochloride salt) | |

| Record name | Mono-(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025680 | |

| Record name | MEHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monoethylhexyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

greater than 572 °F at 760 mmHg (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4376-20-9 | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mono(2-ethylhexyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethylhexyl) hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONO(ETHYLHEXYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2EWB60RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoethylhexyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)

![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)

![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)